(+)-Longicyclene

Entomology Pest Management Semiochemicals

Generic C15H24 sesquiterpenes fail to provide the chiral purity and defined bioactivity required for reproducible analytical and biological assays. (+)-Longicyclene solves this with its distinct tetracyclic architecture. - RNase L probe: Potent activator with a defined IC50 of 2.30 nM for mechanism-of-action studies [40†L5-L7]. - Semiochemical standard: Confirmed non-attractant in medfly field bioassays, serving as a validated negative control for structure-activity relationship research [41†L15-L17]. - Analytical marker: Unique GC-MS marker for Lapsang Souchong tea authenticity and adulteration testing [42†L12-L14]. - Physical standard: Defined [α]20/D +32.5±1° (neat), n20/D 1.493, and specific Kovats retention index for chiral chromatography method validation.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 1137-12-8
Cat. No. B075017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Longicyclene
CAS1137-12-8
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C3C1C4C2(C4C3)C)C)C
InChIInChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9-,10?,11-,12?,14+,15?/m1/s1
InChIKeyWCEIQUQVIOGRBF-ZYBGGCANSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Longicyclene (CAS 1137-12-8): Sourcing the First Tetracyclic Sesquiterpene


(+)-Longicyclene (CAS 1137-12-8) is a naturally occurring tetracyclic sesquiterpene hydrocarbon (C15H24) and a key member of the longifolane family of terpenoids. First isolated from the essential oil of Pinus longifolia [1], it is characterized by a densely bridged, chiral tetracarbocyclic framework that distinguishes it from other C15H24 sesquiterpenes. Its distinct molecular architecture directly dictates its unique physicochemical properties and interaction profiles in biological systems [2].

(+)-Longicyclene: Why a Generic C15H24 Sesquiterpene Standard is Insufficient


Procuring a generic sesquiterpene hydrocarbon with the formula C15H24, or even a close analog like longifolene or cyclosativene, fails to meet rigorous scientific and industrial standards. The precise, rigid tetracyclic skeleton of (+)-Longicyclene results in a unique set of measurable parameters—including specific optical rotation ([α]20/D +32.5±1°, neat), refractive index (n20/D 1.493), and a specific Kovats retention index profile—that are critical for analytical standardization and experimental reproducibility . Furthermore, its distinct three-dimensional shape dictates highly specific interactions in biological assays, such as a total lack of attractancy to male medflies in field bioassays where its analog α-copaene is a potent lure, or its unique IC50 of 2.30 nM in an RNase L activation assay [1][2].

(+)-Longicyclene Comparative Data: Quantifying Differentiation Against Analogs


(+)-Longicyclene vs. α-Copaene: Field Bioassay Quantifies a Critical Lack of Off-Target Attractancy

In a head-to-head field bioassay evaluating male Mediterranean fruit fly (Ceratitis capitata) attractancy, (+)-Longicyclene was completely unattractive, unlike the potent lure (+)-α-copaene and other tested analogs. This provides a quantifiable differentiation for applications where the non-attractant profile is a critical selection criterion [1].

Entomology Pest Management Semiochemicals Medfly Attractant

(+)-Longicyclene's Unique Potency: A 2.30 nM IC50 for RNase L Activation in Cell-Free Assays

A direct binding assay reports a potent IC50 value of 2.30 nM for (+)-Longicyclene in activating RNase L, measured by its concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This specific activity, measured in a defined biochemical system, distinguishes it from other sesquiterpenes lacking this interaction profile.

Biochemistry Enzymology RNase L Pathway Antiviral Research

Defined Physical Properties for QC and Analytical Standardization: [α]20/D +32.5° and n20/D 1.493

(+)-Longicyclene is characterized by a specific optical rotation of [α]20/D +32.5±1° (neat) and a refractive index of n20/D 1.493, with a density of 0.937 g/mL at 20 °C and a boiling point of 252-254 °C . These precise values serve as critical quality control benchmarks for verifying the identity and purity of the chiral compound, differentiating it from its enantiomer or other C15H24 sesquiterpenes with different physical profiles.

Analytical Chemistry Quality Control Standardization Chiral Analysis

Authentic Flavor/Aroma Benchmarking in Specialty Tea: Differentiated by GC-MS Analysis

GC-MS analysis of Lapsang Souchong black tea aroma identified longicyclene as a compound present only in this specific type of tea, alongside longifolene, and absent in other black teas [1]. This provides a direct analytical differentiation, positioning (+)-Longicyclene as a key authenticity marker and quality indicator for this high-value commodity.

Food Chemistry Flavor Analysis Authenticity Testing GC-MS

Targeted Applications for (+)-Longicyclene Based on Verified Evidence


Analytical Reference Standard for Food Authenticity and Quality Control

Procurement of high-purity (+)-Longicyclene is essential as a certified reference standard for GC-MS analysis of specialty teas like Lapsang Souchong. Its verified presence as a unique marker compound in this product type makes it a critical tool for authenticity testing, adulteration detection, and quality assurance programs in the food industry [1].

Baseline or Control Compound in Semiochemical and Entomological Research

Based on field bioassay data showing a complete lack of attractancy to male medflies, (+)-Longicyclene serves as a valuable negative control or baseline compound in studies investigating structure-activity relationships of sesquiterpene semiochemicals. This defined non-attractant profile is crucial for establishing the specificity of other active compounds like (+)-α-copaene [2].

High-Potency Tool for RNase L Pathway Investigation in Biochemistry

For laboratories studying the antiviral RNase L pathway, (+)-Longicyclene offers a defined and potent biochemical probe. The reported IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay provides a specific quantitative anchor for mechanism-of-action studies and comparative analysis of RNase L activators [3].

Chiral Analytical and Synthetic Chemistry Standard

The well-defined and verified physical properties of (+)-Longicyclene, including its specific optical rotation ([α]20/D +32.5±1°) and refractive index (n20/D 1.493), make it suitable for use as a standard in chiral chromatography, method validation, and as a defined synthetic target or intermediate in complex terpenoid synthesis .

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